Acetanilide, N-(phenylazo)-

Description

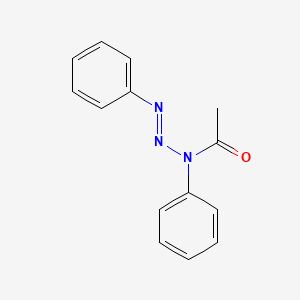

Acetanilide, N-(phenylazo)-, also referred to as 4-(phenylazo)acetanilide (CAS: Not explicitly provided; inferred from structural analogs), is an aromatic azo compound derived from acetanilide (N-phenylacetamide). The compound features a phenylazo (-N=N-C6H5) group attached to the acetanilide backbone, likely at the para position relative to the acetamide group. This structural modification imparts distinct chemical and physical properties, making it relevant in dye synthesis and organic intermediates .

Properties

CAS No. |

5702-80-7 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-phenyl-N-phenyldiazenylacetamide |

InChI |

InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3 |

InChI Key |

RDPZUAALNQXMDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of Acetanilide (Precursor)

Before synthesizing Acetanilide, N-(phenylazo)-, acetanilide itself must be prepared. The common laboratory method involves acetylation of aniline with acetic anhydride or glacial acetic acid in the presence of zinc dust to prevent oxidation of aniline. The reaction is typically carried out under reflux conditions, followed by precipitation in ice-cold water and recrystallization to obtain pure acetanilide crystals.

$$

\text{C}6\text{H}5\text{NH}2 + (CH3CO)2O \rightarrow \text{C}6\text{H}5\text{NHCOCH}3 + CH_3COOH

$$

- Mix aniline (10 mL), acetic anhydride (20 mL), glacial acetic acid, and zinc dust in a round bottom flask.

- Reflux the mixture for 15-20 minutes.

- Pour the hot mixture into ice-cold water with stirring to precipitate acetanilide.

- Filter and recrystallize the crude product from ethyl alcohol to obtain pure acetanilide.

Diazotization of Aniline

To introduce the azo group, aniline is first converted into its diazonium salt by reaction with sodium nitrite in acidic conditions at low temperature (0-5°C). This step is critical for generating the reactive diazonium intermediate.

- Dissolve aniline in dilute hydrochloric acid.

- Cool the solution in an ice bath.

- Add sodium nitrite solution slowly to form the diazonium salt.

Azo Coupling with Acetanilide

The diazonium salt is then coupled with acetanilide under alkaline or neutral conditions to form Acetanilide, N-(phenylazo)-. The coupling usually occurs at the nitrogen atom of acetanilide, forming the N-(phenylazo) derivative.

$$

\text{Ar-N}_2^+ + \text{Acetanilide} \rightarrow \text{Acetanilide, N-(phenylazo)-}

$$

- Prepare the diazonium salt as above.

- Dissolve acetanilide in a suitable solvent (e.g., glacial acetic acid or aqueous alkaline medium).

- Add the diazonium salt solution slowly to the acetanilide solution with stirring at low temperature.

- The azo compound precipitates out and is filtered, washed, and recrystallized for purity.

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acetanilide synthesis | Aniline + Acetic anhydride + Zn dust, reflux | Formation of acetanilide precursor |

| 2 | Diazotization of aniline | Aniline + NaNO2 + HCl, 0-5°C | Formation of diazonium salt |

| 3 | Azo coupling | Diazonium salt + Acetanilide, low temp | Formation of Acetanilide, N-(phenylazo)- |

- Zinc dust is used in the acetylation step to prevent oxidation of aniline, ensuring higher yield and purity of acetanilide.

- The azo coupling reaction is sensitive to temperature and pH; maintaining low temperature and appropriate pH is crucial for high yield and selectivity.

- The crude azo compound requires recrystallization to remove impurities and unreacted starting materials.

- The phenylazo group imparts distinct chemical and biological properties to the compound, making it useful in dye chemistry and pharmacology, though toxicity concerns limit medicinal use.

The preparation of Acetanilide, N-(phenylazo)- involves a two-stage process: first synthesizing acetanilide via acetylation of aniline, followed by diazotization of aniline and azo coupling with acetanilide. The methods are well-established, relying on classical organic synthesis techniques such as acetylation, diazotization, and azo coupling. Careful control of reaction conditions and purification steps are essential to obtain the compound in high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Acetanilide undergoes various chemical reactions, including:

Oxidation: Acetanilide can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of acetanilide can yield aniline and other derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted acetanilides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include substituted acetanilides, aniline derivatives, and other aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

- Analgesic Properties : Historically, acetanilide was recognized for its analgesic and antipyretic properties. Although it has been largely replaced by safer alternatives like paracetamol (acetaminophen), it remains a subject of study for its metabolic pathways and potential uses in drug formulation .

- Intermediate in Drug Synthesis : Acetanilide serves as an important intermediate in the synthesis of various pharmaceutical compounds, including sulfa drugs. It is involved in the production of 4-acetamidobenzenesulfonyl chloride, a key precursor in sulfanilamide synthesis .

Dye Applications

Acetanilide is extensively used in the dye industry:

- Azo Dyes : It is a precursor for the synthesis of azo dyes, which are widely used due to their vivid colors and stability. The compound's ability to form azo linkages makes it valuable in creating various dye structures .

- Photographic Developers : Historically, acetanilide was utilized as a component in photographic developers due to its properties that enhance image quality .

Analytical Chemistry

- Electroosmotic Flow Marker : In analytical chemistry, acetanilide is employed as an electroosmotic flow marker in capillary electrophoresis. This application aids in studying drug-protein binding interactions, enhancing the understanding of pharmacokinetics .

- Organic Probes : Recent studies have investigated new organic probes derived from acetanilide for enhanced analytical processes. These probes are designed to improve detection methods and sensitivity in chemical analyses .

Toxicological Considerations

Despite its applications, acetanilide poses certain health risks:

- Toxicity : Acetanilide has been associated with toxic effects such as methemoglobinemia and liver damage when metabolized into aniline. This has led to restrictions on its use in pharmaceuticals .

- Carcinogenic Potential : Studies have indicated that metabolites of acetanilide may exhibit carcinogenic properties, necessitating careful handling and regulation within industrial applications .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of various azo dyes using acetanilide derivatives. The resulting dyes exhibited strong color properties and stability under various conditions, making them suitable for textile applications.

Case Study 2: Drug Development

Research involving the metabolism of acetanilide highlighted its conversion to paracetamol in vivo. This study provided insights into the compound's pharmacological profile and its implications for drug design.

Mechanism of Action

The mechanism of action of acetanilide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. Prostaglandins mediate inflammation, pain, and fever, and by inhibiting these enzymes, acetanilide exerts its analgesic and antipyretic effects .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C14H13N3O (calculated based on acetanilide + phenylazo group).

- Molecular Weight : ~239.28 g/mol.

- Synthesis : Typically involves diazo coupling reactions, where aniline derivatives react with acetanilide in the presence of nitrous acid and catalysts .

Comparison with Structurally Similar Compounds

Acetanilide (N-Phenylacetamide)

Molecular Formula: C8H9NO . Molecular Weight: 135.17 g/mol. Physical Properties:

- Melting Point: 114–116°C .

- Solubility: Soluble in hot water, ethanol, chloroform, and acetone . Applications:

- Historically used as an analgesic (Antifebrin) but discontinued due to toxicity .

- Intermediate in dye, rubber accelerator, and pharmaceutical synthesis .

Toxicity : - Oral LD50 (rat): 800 mg/kg .

- Metabolizes to aniline (toxic) and N-acetyl-p-aminophenol (active analgesic) in humans .

4-(Phenylazo)aniline

Molecular Formula : C12H11N3 .

Molecular Weight : 197.24 g/mol.

Key Differences :

- Lacks the acetyl group of acetanilide, making it more reactive.

- Classified as a primary aromatic amine, posing higher toxicity risks compared to acetylated analogs. Carcinogenicity:

- QSAR studies classify it as non-carcinogenic (potency score: 0) .

Acetoacetanilide

Molecular Formula: C10H11NO2 . Molecular Weight: 177.20 g/mol. Physical Properties:

Para Red (1-(4-Nitrophenylazo)-2-naphthol)

Molecular Formula : C16H11N3O3 .

Structural Relation : Derived from acetanilide via nitration and diazotization.

Applications :

- Azo dye used in textiles and inks .

- Demonstrates the utility of azo groups in chromophore formation.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Acetanilide | C8H9NO | 135.17 | 114–116 | Dye intermediates, drugs |

| 4-(Phenylazo)acetanilide | C14H13N3O | 239.28 | Not reported | Azo dye synthesis |

| 4-(Phenylazo)aniline | C12H11N3 | 197.24 | Not reported | Research intermediate |

| Acetoacetanilide | C10H11NO2 | 177.20 | 122.5–123 | Pigment manufacturing |

Table 2: Toxicity and Metabolic Profiles

Q & A

Q. What strategies optimize the stability of N-(phenylazo)-acetanilide during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.